molecular formula C16H25NO2 B5737411 N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide CAS No. 22903-23-7

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Cat. No.: B5737411
CAS No.: 22903-23-7
M. Wt: 263.37 g/mol
InChI Key: JLWOLQCRSHKHEI-UHFFFAOYSA-N
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Description

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of tert-butyl groups and a hydroxyl group on the phenyl ring, as well as an acetamide group. This compound is used in various applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise control of temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters[][3].

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential antiviral and anti-inflammatory properties.

    Medicine: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic applications.

    Industry: Utilized as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The antioxidant activity of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, protecting cells and materials from degradation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-di-tert-butyl-4-hydroxytoluene (BHT)

Uniqueness

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is unique due to its specific combination of antioxidant properties and stability. Unlike some similar compounds, it offers a balance of reactivity and resistance to degradation, making it suitable for a variety of applications in different fields .

Properties

IUPAC Name

N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-10(18)17-11-8-12(15(2,3)4)14(19)13(9-11)16(5,6)7/h8-9,19H,1-7H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWOLQCRSHKHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358289
Record name N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22903-23-7
Record name N-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22903-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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